n-(2,3-Difluorobenzyl)-2-(4-methylthiazol-2-yl)ethan-1-amine
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Overview
Description
n-(2,3-Difluorobenzyl)-2-(4-methylthiazol-2-yl)ethan-1-amine: is a synthetic organic compound that features a benzyl group substituted with fluorine atoms, a thiazole ring, and an amine group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2,3-Difluorobenzyl)-2-(4-methylthiazol-2-yl)ethan-1-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazole ring: Starting from a suitable precursor, the thiazole ring can be synthesized using cyclization reactions.
Introduction of the benzyl group: The benzyl group with fluorine substitutions can be introduced through nucleophilic substitution reactions.
Formation of the amine linkage: The final step often involves coupling the thiazole and benzyl intermediates through amine formation reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents for each reaction step.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
n-(2,3-Difluorobenzyl)-2-(4-methylthiazol-2-yl)ethan-1-amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The fluorine atoms on the benzyl group can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups.
Scientific Research Applications
n-(2,3-Difluorobenzyl)-2-(4-methylthiazol-2-yl)ethan-1-amine: may have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration as a candidate for drug development, particularly for its potential pharmacological activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for n-(2,3-Difluorobenzyl)-2-(4-methylthiazol-2-yl)ethan-1-amine would depend on its specific biological target. Generally, such compounds might:
Bind to specific receptors: Interacting with proteins or enzymes to modulate their activity.
Inhibit or activate pathways: Affecting cellular signaling pathways.
Alter gene expression: Influencing the transcription and translation of genes.
Comparison with Similar Compounds
Similar Compounds
n-(2,3-Difluorobenzyl)-2-(4-methylthiazol-2-yl)ethan-1-amine: can be compared with other benzyl-thiazole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities or chemical reactivity.
Properties
Molecular Formula |
C13H14F2N2S |
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Molecular Weight |
268.33 g/mol |
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]-2-(4-methyl-1,3-thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C13H14F2N2S/c1-9-8-18-12(17-9)5-6-16-7-10-3-2-4-11(14)13(10)15/h2-4,8,16H,5-7H2,1H3 |
InChI Key |
VQAYZTWYIBSSIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CCNCC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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